molecular formula C9H8N2O B8335250 3-Cyano-phenylacetamide

3-Cyano-phenylacetamide

Cat. No. B8335250
M. Wt: 160.17 g/mol
InChI Key: LIYHLWFHUGCWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

To 2-(4-Adamantan-1-yl-phenoxy)-acetic acid (200.0 mg, 0.70 mmol), 3-amino-benzonitrile (124.1 mg, 1.05 mmol), N-(3-dimethylaminopropyl)-N-ethyl carbodiimide HCl (EDC) (201.3 mg, 1.05 mmol) and 1-hydroxybenzotriazole (HOBt) (142.9 mg, 1.05 mmol) in DMF (10 mL) was added N,N-diisopropylethylamine, redistilled (DIPEA) (131.5 mg, 0.18 ml, 1.05 mmol). The mixture was stirred overnight; and then partitioned between ethyl acetate and 10% HCl. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (n-Hexane:EtoAc:MeOH=6:3:1) to give 2-(4-Adamantyl-1-yl-phenoxyl)-N-(3-cyano-phenylacetamide as a yellow solid (222.8 mg, 82.6% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
124.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
N-(3-dimethylaminopropyl)-N-ethyl carbodiimide HCl
Quantity
201.3 mg
Type
reactant
Reaction Step One
Quantity
142.9 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C12(C3C=C[C:14]([O:15]CC(O)=O)=[CH:13]C=3)CC3CC(CC(C3)C1)C2.N[C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][CH:30]=1)[C:26]#[N:27].O[N:32]1C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>CN(C=O)C>[C:26]([C:25]1[CH:24]=[C:23]([CH2:13][C:14]([NH2:32])=[O:15])[CH:30]=[CH:29][CH:28]=1)#[N:27]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCC(=O)O)C=C2
Name
Quantity
124.1 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
N-(3-dimethylaminopropyl)-N-ethyl carbodiimide HCl
Quantity
201.3 mg
Type
reactant
Smiles
Name
Quantity
142.9 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
redistilled (DIPEA) (131.5 mg, 0.18 ml, 1.05 mmol)
CUSTOM
Type
CUSTOM
Details
and then partitioned between ethyl acetate and 10% HCl
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4 anh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography (n-Hexane:EtoAc:MeOH=6:3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 222.8 mg
YIELD: PERCENTYIELD 82.6%
YIELD: CALCULATEDPERCENTYIELD 198.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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